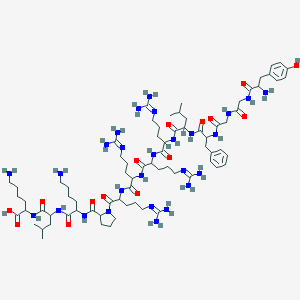

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH

説明

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH is a synthetic peptide composed of alternating D- and L-amino acids (denoted as "DL-" prefixes). Its sequence includes tyrosine (Tyr), glycine (Gly), phenylalanine (Phe), leucine (Leu), arginine (Arg), proline (Pro), and lysine (Lys), with a repeating motif of Arg residues. The incorporation of DL-amino acids confers resistance to enzymatic degradation, a feature common in therapeutic peptides to enhance bioavailability.

特性

IUPAC Name |

6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H127N27O15/c1-43(2)37-55(101-68(113)57(40-45-17-6-5-7-18-45)93-60(105)42-91-59(104)41-92-61(106)48(78)39-46-26-28-47(103)29-27-46)66(111)96-51(22-13-33-88-73(81)82)63(108)94-50(21-12-32-87-72(79)80)62(107)95-52(23-14-34-89-74(83)84)64(109)98-53(24-15-35-90-75(85)86)70(115)102-36-16-25-58(102)69(114)97-49(19-8-10-30-76)65(110)100-56(38-44(3)4)67(112)99-54(71(116)117)20-9-11-31-77/h5-7,17-18,26-29,43-44,48-58,103H,8-16,19-25,30-42,76-78H2,1-4H3,(H,91,104)(H,92,106)(H,93,105)(H,94,108)(H,95,107)(H,96,111)(H,97,114)(H,98,109)(H,99,112)(H,100,110)(H,101,113)(H,116,117)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)(H4,85,86,90) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARJCTQEOHKYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H127N27O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648683 | |

| Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyllysylleucyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1647.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125357-12-2 | |

| Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyllysylleucyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and fully deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

For large-scale production, the same SPPS method is employed but optimized for efficiency and yield. Automated peptide synthesizers are often used to streamline the process. Additionally, purification steps such as HPLC (high-performance liquid chromatography) are crucial to obtain the desired peptide with high purity.

化学反応の分析

Types of Reactions

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine (NMM).

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free cysteine residues.

科学的研究の応用

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH: has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and interaction with receptors.

Medicine: Explored for potential therapeutic uses, such as in the treatment of neurological disorders or as an immunomodulatory agent.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH involves its interaction with specific molecular targets, such as receptors on cell surfaces. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways. This can result in various biological effects, including modulation of immune responses or alteration of neuronal activity.

類似化合物との比較

(a) H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH

This peptide () shares the use of DL-amino acids but differs in sequence and residue composition. Key comparisons:

The Arg-rich sequence of the target peptide suggests stronger electrostatic interactions with cell membranes compared to the neutral/moderate charge of the analogue in . The latter’s inclusion of nonpolar residues (xiIle, Leu) may enhance lipid bilayer penetration .

(b) H-DL-Ala-Gly-OH ()

This dipeptide exemplifies simpler DL-amino acid-containing structures:

The target peptide’s extended structure and Arg repeats may confer unique bioactivity, while H-DL-Ala-Gly-OH serves primarily as a biochemical tool .

Functional Analogues with Repeated Residues

(a) Polyarginine Peptides

However, the target’s DL-configuration may reduce immunogenicity compared to L-arginine polymers.

(b) Antimicrobial Peptides (AMPs)

AMPs like polymyxin B (with Leu, Phe, and cationic residues) exhibit similar charge profiles but lack DL-amino acids, making them more susceptible to proteolysis.

生物活性

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH is a synthetic peptide composed of 14 amino acids, notable for its unique sequence that includes both L- and D-arginine residues. This compound has garnered attention in various fields such as neurology, immunology, and pharmacology due to its potential therapeutic applications.

- Chemical Name : H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH

- Molecular Formula : C60H89N15O13

- Molecular Weight : 1228.44136 g/mol

- CAS Number : 69671-17-6

The biological activity of this peptide primarily involves its interaction with specific receptors on cell surfaces, leading to the modulation of intracellular signaling pathways. This interaction can influence various biological processes, including:

- Immune Modulation : The peptide may enhance or suppress immune responses, making it a candidate for therapeutic applications in autoimmune diseases.

- Neurological Effects : Its structure suggests potential roles in pain modulation and neuroprotection, possibly through interactions with opioid receptors.

Research Findings

Recent studies have explored the peptide's effects on different biological systems:

- Analgesic Properties : Similar peptides have shown significant antinociceptive effects by acting on the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) pathways. For instance, modifications to the peptide sequence can enhance binding affinity to these receptors, leading to improved analgesic efficacy .

- Cell Signaling : The presence of multiple arginine residues may facilitate interactions with cellular membranes and receptors, enhancing the peptide's ability to modulate signaling pathways related to inflammation and pain response .

- Stability and Bioavailability : The incorporation of D-amino acids (like D-arginine) contributes to increased stability against enzymatic degradation, which is crucial for maintaining biological activity in vivo .

Comparative Analysis

When compared to similar peptides, H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu exhibits distinct properties:

| Peptide Name | Structure Similarity | Primary Activity | Notes |

|---|---|---|---|

| Leu-enkephalin | Pentapeptide | Analgesic | Strong MOR affinity |

| Dynorphin A | Longer peptide | Pain modulation | Involved in stress response |

| Neuropeptide Y | Regulates appetite | Appetite regulation | Different sequence affects activity |

Case Studies

- In Vivo Studies : In animal models, peptides similar to H-DL-Tyr-Gly-Gly have demonstrated significant pain relief in hot plate tests, indicating their potential as analgesics .

- Therapeutic Applications : Research has indicated that modifications to the peptide can lead to enhanced effects in treating conditions like chronic pain and inflammatory disorders, with ongoing studies focusing on optimizing these analogs for clinical use .

Q & A

Q. What structural features of this peptide influence its stability under physiological conditions?

The alternating D/L-amino acid configuration may confer resistance to enzymatic degradation, but stability must be empirically validated. Methodologies include:

Q. What synthetic strategies are optimal for producing this peptide with high enantiomeric purity?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is standard, but challenges include:

- Coupling Efficiency : Use of HOBt/DIC activating agents for DL-residues to minimize racemization .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can computational modeling predict this peptide’s interaction with membrane-bound receptors?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) are critical:

Q. What experimental designs resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects)?

Contradictions may arise from assay conditions or receptor isoforms. Strategies include:

Q. How does the peptide’s arginine-rich domain influence cellular uptake mechanisms?

The DL-Arg repeats may enhance endosomal escape via proton sponge effects. Methodological approaches:

- Confocal Microscopy : Fluorescently labeled peptide tracking in live cells .

- Flow Cytometry : Quantify uptake efficiency in presence of endocytosis inhibitors (e.g., chlorpromazine) .

Methodological Comparison Table

Key Considerations for Experimental Design

- Theoretical Frameworks : Link studies to peptidomimetic theories or receptor signaling pathways (e.g., G-protein vs. β-arrestin bias) .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework to mitigate contradictory findings .

- Ethical Compliance : Ensure peptide handling adheres to biosafety guidelines (e.g., BSL-2 for cell-penetrating peptides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。